3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

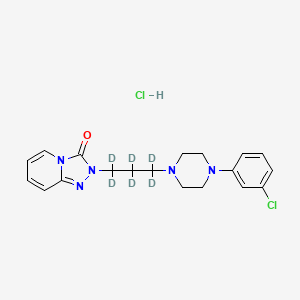

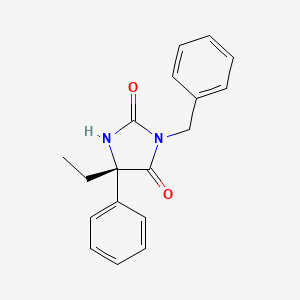

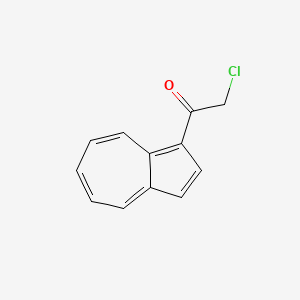

“3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide” is a biochemical used for proteomics research . Its molecular formula is C8H8D2BrN.HBr and its molecular weight is 283.00 .

Molecular Structure Analysis

The compound’s IUPAC name is 3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide . The SMILES representation is Br.[2H]C([2H])(Br)c1cccc(N)c1C .Physical And Chemical Properties Analysis

The compound is in a neat format . Unfortunately, no further physical or chemical properties were found in the available resources.Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool. Its stable isotopic labeling allows for the precise tracking of proteins and peptides during experiments, aiding in the understanding of protein structure, function, and interactions .

Metabolic Pathway Analysis

Stable isotope labeling: with compounds like 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide is crucial for studying metabolic pathways in vivo. It enables researchers to trace the metabolic processes without interfering with the normal physiology .

Environmental Pollutant Standards

In environmental science, stable isotope-labeled compounds serve as standards for detecting pollutants. They are used to measure the presence and concentration of contaminants in air, water, soil, and food .

Clinical Diagnostics

Although not intended for diagnostic or therapeutic use, this compound can be used in research settings to develop new diagnostic methods. Its properties may help in the creation of assays or tests for clinical diagnostics .

Organic Synthesis

The compound is involved in the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes. This process is significant in organic synthesis, particularly for creating bio-active compounds like pharmaceuticals .

Chemical Reference Material

As a chemical reference material, 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide is used to ensure the accuracy and calibration of analytical instruments in various research fields. It helps in validating the results of chemical analyses .

properties

IUPAC Name |

3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H/i5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHHMAHTMXMBDI-QPMNBSDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)N)C)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57414-77-4 |

Source

|

| Record name | Benzenamine, 3-(bromomethyl-d2)-2-methyl-, hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57414-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/no-structure.png)